molecular formula C21H24ClNO7 B7750914 (E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate

(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate

Cat. No.: B7750914
M. Wt: 437.9 g/mol
InChI Key: PMKRTLZQLPLGDU-MLWJBJAVSA-N
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Description

(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromenylidene core and a perchlorate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromenylidene core: This can be achieved through a condensation reaction between 4-methoxybenzaldehyde and a suitable chromene derivative under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step involves the alkylation of the chromenylidene intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate.

    Formation of the azanium ion: The final step involves the protonation of the nitrogen atom in the chromenylidene intermediate using a strong acid like hydrochloric acid, followed by the addition of perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chromenylidene core can be reduced to a chroman derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a chroman derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate involves its interaction with specific molecular targets and pathways. The chromenylidene core can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-hydroxypropyl-[2-(4-hydroxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate
  • (E)-3-hydroxypropyl-[2-(4-chlorophenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate

Uniqueness

(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a bioactive compound and its utility in various applications.

Properties

IUPAC Name

(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClHO4/c1-14-11-15(2)21-18(22-9-4-10-23)13-19(25-20(21)12-14)16-5-7-17(24-3)8-6-16;2-1(3,4)5/h5-8,11-13,23H,4,9-10H2,1-3H3;(H,2,3,4,5)/b22-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKRTLZQLPLGDU-MLWJBJAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=[NH+]CCCO)C3=CC=C(C=C3)OC)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C\2C(=C1)OC(=C/C2=[NH+]\CCCO)C3=CC=C(C=C3)OC)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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